molecular formula C17H12Cl2O3 B12206446 2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one

2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one

Cat. No.: B12206446
M. Wt: 335.2 g/mol
InChI Key: NXNARPIGLWDQLG-APSNUPSMSA-N
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Description

2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one is a chemical compound that belongs to the class of benzo[b]furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 6-ethoxy-3-hydroxybenzo[b]furan in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted benzo[b]furan derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory or cancer-related pathways.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication process and leading to cell death.

    Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

2-[(2,4-Dichlorophenyl)methylene]-6-ethoxybenzo[b]furan-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C17H12Cl2O3

Molecular Weight

335.2 g/mol

IUPAC Name

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-ethoxy-1-benzofuran-3-one

InChI

InChI=1S/C17H12Cl2O3/c1-2-21-12-5-6-13-15(9-12)22-16(17(13)20)7-10-3-4-11(18)8-14(10)19/h3-9H,2H2,1H3/b16-7-

InChI Key

NXNARPIGLWDQLG-APSNUPSMSA-N

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2

Origin of Product

United States

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